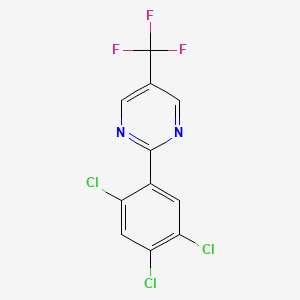
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of three chlorine atoms and a trifluoromethyl group attached to the phenyl ring, making it a highly substituted pyrimidine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Trifluoromethoxy)benzoyl)amino]benzoic acid
- 2,4,6-Trichlorophenyl isocyanate
Uniqueness
2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of trifluoromethyl and trichlorophenyl groups enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H4Cl3F3N2 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-7-2-9(14)8(13)1-6(7)10-18-3-5(4-19-10)11(15,16)17/h1-4H |
Clave InChI |
HMEFGIYITOHRDB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


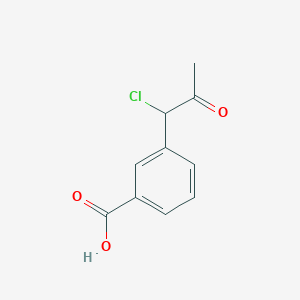
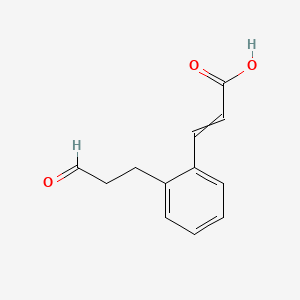

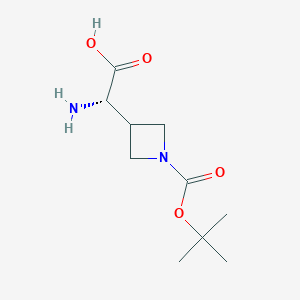
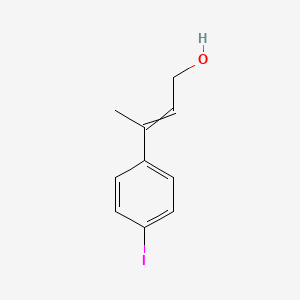
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
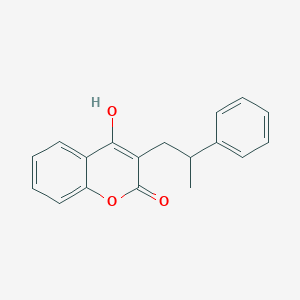
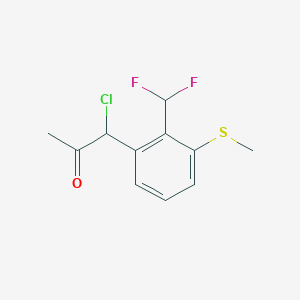
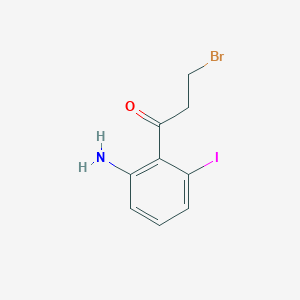
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
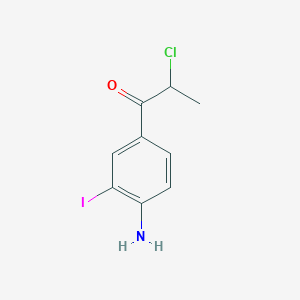
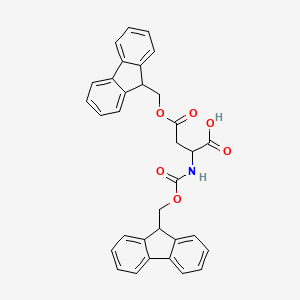
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

